Malonamide
Overview
Description
Malonamide derivatives are versatile compounds that have been synthesized and studied for their structural and functional properties. These derivatives, such as those with phenyl or propyl groups, have been compared to other compounds in the same family, revealing that the planes of the peptide groups are approximately perpendicular due to specific torsion angles, which results in a network of hydrogen bonds .
Synthesis Analysis
The synthesis of malonamide derivatives has been achieved through various methods. For instance, a series of malonamide derivatives were synthesized using Michael addition reactions, which involved the reaction of N(1),N(3)-di(pyridin-2-yl)malonamide with α,β-unsaturated ketones . Additionally, malonamide functionality has been utilized as a ligand in copper catalysis, where a homologous series of these O,O-chelating architectures were ligated to copper .
Molecular Structure Analysis
The molecular structure of malonamide derivatives has been extensively analyzed using techniques such as X-ray diffraction, NMR spectroscopy, and electron diffraction. These studies have confirmed the existence of a diketo tautomer in the solid state and a single diketo conformer in the gas phase . The structures of newly synthesized compounds have been elucidated, revealing details such as the presence of bromine or methyl substituents .
Chemical Reactions Analysis
Malonamide derivatives have been used in various chemical reactions, including azide-alkyne cycloaddition reactions, which are instrumental in the step-growth synthesis of oligo(triazoles) and in the synthesis of small organic azoles . The reactivity of these compounds has been explored in the context of their potential as α-glucosidase inhibitors, where they have shown significant inhibitory activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of malonamide derivatives have been characterized through various studies. For example, the supramolecular structure of malonamides has been investigated using pulsed field gradients in NMR spectroscopy, revealing insights into aggregate phenomena and the behavior of extractants . The extraction behaviors of various metal ions with substituted malonamides have been studied, providing information on the thermodynamics and the main extracted species . Thermal analysis has also been conducted on complexes with malonamide, offering data on their thermal stability and decomposition pathways .
Relevant Case Studies
Case studies involving malonamide derivatives have demonstrated their potential in various applications. For instance, the extraction behaviors of lanthanides and actinides using malonamides have been studied, which is relevant for the nuclear industry . Additionally, the inhibitory activity of malonamide derivatives against α-glucosidase suggests their potential use in the treatment of diabetes . The thermal behavior of coordination compounds containing malonamide has been analyzed, which is important for understanding their stability and decomposition under different conditions .
Scientific Research Applications
1. Supramolecular Structure Characterisation
Malonamides have been extensively studied for their properties in extracting lanthanides and actinides. Research by Dozol and Berthon (2007) used NMR spectroscopy to investigate the micellar phenomena and supramolecular structure of malonamides, providing insights into their behavior in extractive processes. This study contributes to a better understanding of malonamides' role in the extraction of these elements (Dozol & Berthon, 2007).
2. Malonamides in Nuclear Waste Treatment
In the field of nuclear waste management, malonamides are utilized in the DIAMEX process for separating minor actinides from high-level liquid radioactive wastes. Berthon et al. (2001) explored the hydrolysis and radiolysis of malonamides, determining how their degradation affects their extracting capabilities. This research is crucial for improving the efficiency and safety of nuclear waste treatment processes (Berthon et al., 2001).
3. Metal Ion Extraction Studies
Malonamides are significant in the extraction of various metal ions from nitric acid media. A study by Mowafy and Aly (2002) examined the extraction behaviors of different metal ions, including Nd(III), Eu(III), La(III), Am(III), and U(VI), using structurally varied malonamides. This research aids in understanding how different substituents in malonamides influence their extraction efficacy (Mowafy & Aly, 2002).
4. Fundamental Research in Solvent Extraction Systems
In 2023, Micheau et al. synthesized deuterated malonamides, which are crucial for understanding solvent extraction systems of lanthanides, actinides, and platinum group metal ions. This research provides a new tool for structural analysis of organic phases in extraction studies (Micheau et al., 2023).
5. Application in Antibacterial Research
Malonamides have also been explored for their antibacterial properties. Su et al. (2017) synthesized malonamide derivatives as potential antibiotics against Methicillin-resistant Staphylococcus aureus (MRSA), showcasing their role in addressing antibiotic resistance (Su et al., 2017).
6. Catalysis and Synthesis
Malonamides have been utilized as ligands in copper catalysis, as reported by Bent et al. (2015). Their study highlights the role of malonamide functionalities in promoting azide-alkyne cycloaddition reactions, contributing to the development of new synthetic methodologies (Bent et al., 2015).
7. Hydrogen Bond Dynamics
Mallick and Murugesan (2020) examined the hydrogen bond dynamics in aqueous malonamide systems. Their research provides insights into molecular interactions and dipole properties in such systems, enhancing our understanding of malonamide's behavior in different solvents (Mallick & Murugesan, 2020).
Future Directions
Malonamide derivatives are privileged chemical structures in drug design, widely employed to obtain peptidomimetic and chelating compounds . They have been exploited to identify antidiabetics, k-opioid receptor agonists, and anticancer agents . In one study, 24 derivatives of malonamide were synthesized as a new class of antibacterial agents and potentiators of classic antimicrobials .
properties
IUPAC Name |
propanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O2/c4-2(6)1-3(5)7/h1H2,(H2,4,6)(H2,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIRWRKPLXCTFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040116 | |
Record name | Malonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040116 | |
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Molecular Weight |
102.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | Malonamide | |
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Product Name |
Malonamide | |
CAS RN |
108-13-4 | |
Record name | Malonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Malonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MALONAMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2134 | |
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Record name | Propanediamide | |
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Record name | Malonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Malonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.231 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | MALONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QVQ8CNG255 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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